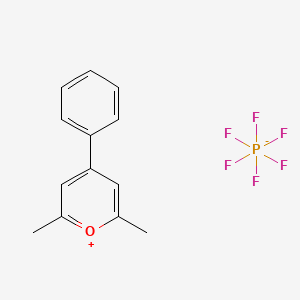
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate is a chemical compound with the molecular formula C₁₃H₁₃F₆OP It is known for its unique structure, which includes a pyrylium ring substituted with methyl and phenyl groups, and a hexafluorophosphate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate typically involves the reaction of 2,6-dimethyl-4-phenylpyrylium chloride with potassium hexafluorophosphate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The pyrylium ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyrylium-based compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The pyrylium ring structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. The hexafluorophosphate counterion also plays a role in stabilizing the compound and facilitating its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyl-4-phenylpyrylium chloride
- 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate
- 2,6-Dimethyl-4-phenylpyrylium perchlorate
Uniqueness
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the hexafluorophosphate ion’s characteristics are advantageous.
Propriétés
Numéro CAS |
84282-34-8 |
|---|---|
Formule moléculaire |
C13H13F6OP |
Poids moléculaire |
330.21 g/mol |
Nom IUPAC |
2,6-dimethyl-4-phenylpyrylium;hexafluorophosphate |
InChI |
InChI=1S/C13H13O.F6P/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;1-7(2,3,4,5)6/h3-9H,1-2H3;/q+1;-1 |
Clé InChI |
ZLPYQPYUYPJFLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=[O+]1)C)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



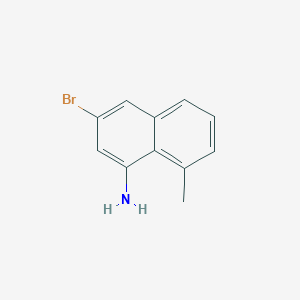
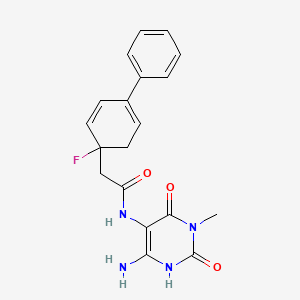
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)

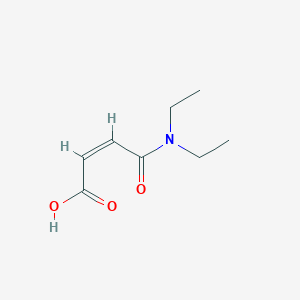

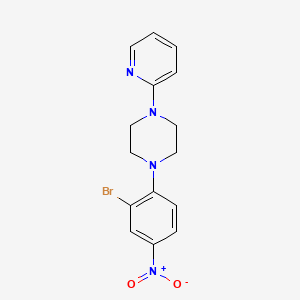
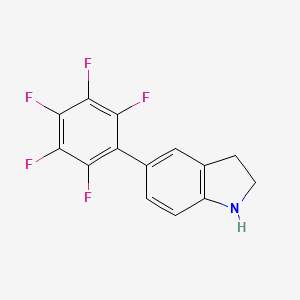
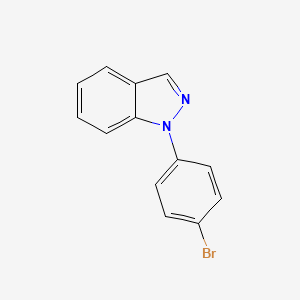
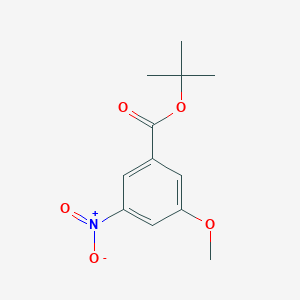
![3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B12845640.png)

![2-([1,1'-Biphenyl]-4-yl)-4-(3'-bromo-[1,1'-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12845650.png)
